

# An In-depth Technical Guide to the Management of Avelumab Infusion-Related Reactions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, is a valuable therapeutic agent in the treatment of various malignancies. However, its administration is associated with a notable incidence of infusion-related reactions (IRRs). Understanding the nuances of these reactions, from their immunological underpinnings to their clinical management, is critical for optimizing patient safety and treatment continuity. This technical guide provides a comprehensive overview of avelumab-associated IRRs, consolidating quantitative data from pivotal clinical trials, detailing experimental and clinical management protocols, and visualizing the implicated biological pathways and operational workflows.

#### Introduction

Avelumab is a human IgG1 monoclonal antibody that targets PD-L1, thereby blocking its interaction with the PD-1 receptor and restoring anti-tumor immune responses.[1][2] A unique feature of avelumab is its native Fc region, which can engage immune effector cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4] While this dual mechanism of action is therapeutically advantageous, it is also thought to contribute to the occurrence of infusion-related reactions.[4] IRRs are a common adverse event with monoclonal antibody therapies and are characterized by a constellation of symptoms that can range from mild to life-threatening.[5][6] Proactive and systematic management is therefore paramount.



## Incidence and Characteristics of Avelumab Infusion-Related Reactions

Clinical data from extensive studies, including the JAVELIN Solid Tumor and JAVELIN Merkel 200 trials, have provided a clear picture of the incidence and nature of avelumab-associated IRRs. The majority of these reactions are of low grade and tend to occur during the initial infusions.

# Table 1: Incidence of Infusion-Related Reactions (IRRs) in Patients Treated with Avelumab (Pooled Data from JAVELIN Solid Tumor and JAVELIN Merkel 200 Trials)[7]

| Feature                                   | All Grades                    | Grade 3       | Grade 4       |
|-------------------------------------------|-------------------------------|---------------|---------------|
| Overall Incidence                         | 25.3% (439/1738)              | 0.5% (9/1738) | 0.2% (3/1738) |
| Timing of First IRR                       |                               |               |               |
| First Infusion                            | 79.5% of patients with an IRR | _             |               |
| Within First 4 Infusions                  | 98.6% of patients with an IRR |               |               |
| Clinical Intervention                     |                               | _             |               |
| Dose Interruption                         | 8.7%                          | _             |               |
| Infusion Rate<br>Reduction                | 7.1%                          | _             |               |
| Discontinuation                           | 2.0%                          |               |               |
| Systemic<br>Corticosteroid Use for<br>IRR | 24.8% of patients with an IRR |               |               |

# Table 2: Incidence of IRRs in a Retrospective Observational Study[8]



| Antibody     | Overall IRR<br>Frequency | Grade 1    | Grade 2    | Grade ≥3 |
|--------------|--------------------------|------------|------------|----------|
| Avelumab     | 50.0% (12/24)            | 5 patients | 7 patients | 0        |
| Durvalumab   | 31.0% (8/27)             | 2 patients | 6 patients | 0        |
| Atezolizumab | 18.2% (4/22)             | 4 patients | 0          | 0        |

### **Pathophysiology and Signaling Pathways**

The precise molecular mechanisms underlying avelumab IRRs are not fully elucidated but are thought to involve a combination of cytokine release and ADCC.

#### Cytokine Release Syndrome (CRS)

Infusion reactions to monoclonal antibodies can be a manifestation of cytokine release syndrome, an acute systemic inflammatory response characterized by fever and multi-organ dysfunction.[5][6] This is thought to be triggered by the engagement of the antibody with its target on tumor cells and immune cells, leading to the rapid release of pro-inflammatory cytokines such as IFN- $\gamma$ , TNF- $\alpha$ , and IL-6.[7]

#### **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)**

Avelumab's native IgG1 Fc region can be recognized by Fcy receptors on immune effector cells, particularly Natural Killer (NK) cells.[3][4] This engagement can trigger NK cell activation, degranulation, and the release of cytotoxic molecules and cytokines, contributing to both antitumor activity and the potential for infusion-related reactions.[3][8] In vitro studies have demonstrated that avelumab can induce NK cell-mediated cytotoxicity and cytokine production against tumor cells.[3][8]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tga.gov.au [tga.gov.au]
- 2. drugs.com [drugs.com]
- 3. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infusion-related reactions with administration of avelumab: mild and manageable side effects - Gulley - Translational Cancer Research [tcr.amegroups.org]
- 5. An AP Perspective on Infusion Reactions in the Era of Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Care Management of Toxicities Associated with Targeted Agents and Immunotherapies for Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Management of Avelumab Infusion-Related Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606901#avelumab-infusion-reaction-management]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com